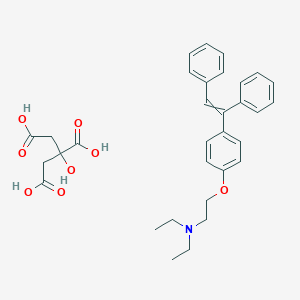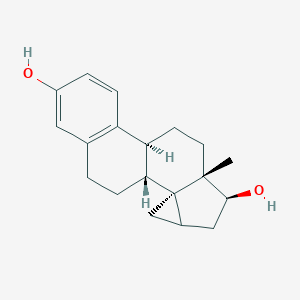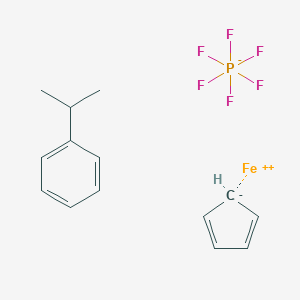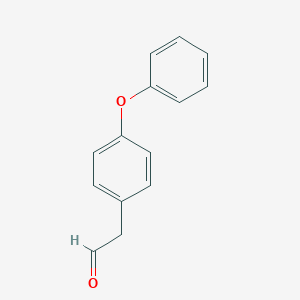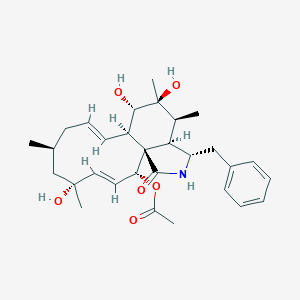
Cytochalasin Ppho
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytochalasin Ppho is a natural product that belongs to the cytochalasin family of fungal metabolites. It was first isolated from the culture broth of Phomopsis sp. and has been found to have various biological activities. In recent years, Cytochalasin Ppho has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Actin Polymerization Studies Cytochalasin Ppho, like other cytochalasins, has been utilized to study the role of actin in biological processes. These compounds bind to actin and alter its polymerization, thus helping in understanding the mechanisms of action of actin-binding proteins (Cooper, 1987).
Exploring Cellular Dynamics The compound is used in research to interfere with actin dynamics in living cell cultures. This includes studying the spatiotemporal control of actin and its role in various cellular processes, such as movement, DNA synthesis, and transport (del Campo Bécares et al., 2020).
Study of Cytoskeletal Inhibitors Cytochalasins, including Cytochalasin Ppho, are known as cytoskeletal inhibitors. Their effects on the in vitro development of somatic cell nuclear transfer embryos, and their role in the retention of the diploid complement in these embryos have been a subject of study (Sugimura et al., 2008).
Bioactivity Research The identification and engineering of the cytochalasin gene cluster from specific fungi strains, like Aspergillus clavatus, have been conducted to understand the bioactivities of compounds like cytochalasin E and K, which share properties with Cytochalasin Ppho (Qiao et al., 2011).
Mechanical Uncouplers in Cardiology Studies have been conducted on the effects of cytochalasins as mechanical uncouplers in cardiac research. They are used to explore the electrophysiological effects and dynamics during conditions like ventricular fibrillation (Baker et al., 2004).
Understanding Microfilament Dynamics Cytochalasin Ppho's ability to inhibit actin polymerization and induce depolymerization of actin filaments is instrumental in studying microfilament dynamics in various cell types, including platelets and fibroblasts (Casella et al., 1981).
Investigations in Cell Biology The compound's interactions with microfilaments and effects on cellular processes such as cell locomotion, cytokinesis, and membrane ruffling have been subjects of research in cell biology (Lienhard & Wardzala, 1976).
Research in Electrophysiology Cytochalasin Ppho has been used in electrophysiological studies, such as investigating the effects of acute ischemia in Langendorff-perfused rat hearts, to understand its impact on cardiac membrane potential (Nygren et al., 2006).
Cellular Deformability Studies The effects of cytochalasins on cellular deformability and its dependence on various factors like temperature and cytochalasin B have been explored, providing insights into cell surface-cytoskeleton interactions (Petersen et al., 1982).
Biosynthetic Studies Research on the biosynthetic assembly of cytochalasin backbone in various fungal strains helps in understanding the molecular assembly mechanism of compounds like Cytochalasin Ppho (Fujii et al., 2013).
Propiedades
Número CAS |
108050-27-7 |
|---|---|
Nombre del producto |
Cytochalasin Ppho |
Fórmula molecular |
C10H15N3OS |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H41NO6/c1-18-10-9-13-22-26(33)29(5,36)19(2)25-23(16-21-11-7-6-8-12-21)31-27(34)30(22,25)24(37-20(3)32)14-15-28(4,35)17-18/h6-9,11-15,18-19,22-26,33,35-36H,10,16-17H2,1-5H3,(H,31,34)/b13-9+,15-14+/t18-,19-,22-,23-,24+,25-,26-,28-,29-,30+/m0/s1 |
Clave InChI |
AVASIWUXPVFFGK-WRERFMELSA-N |
SMILES isomérico |
C[C@H]1C/C=C/[C@H]2[C@@H]([C@@]([C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)(C)O)O |
SMILES |
CC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O |
SMILES canónico |
CC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



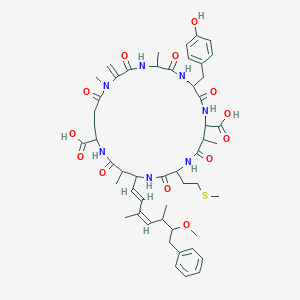
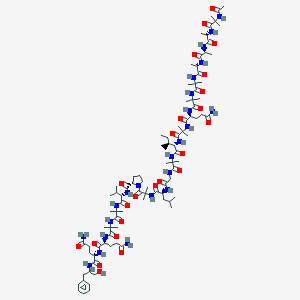
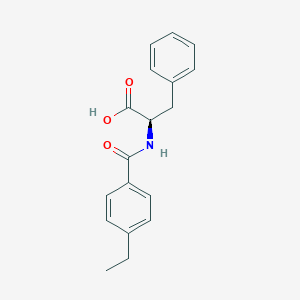
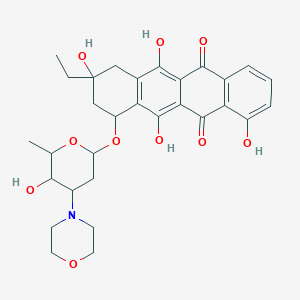
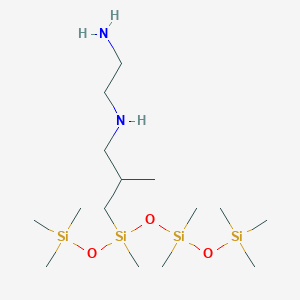
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
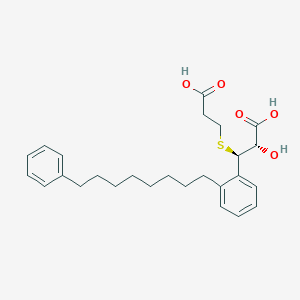
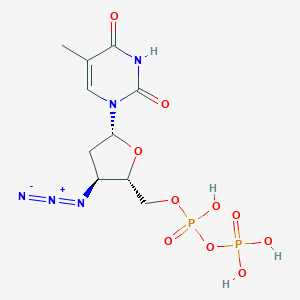
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
